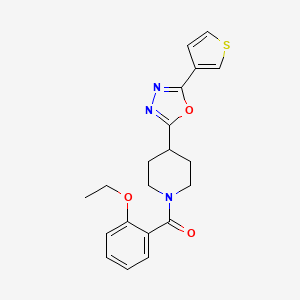![molecular formula C23H20N4O4S B2722072 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034488-86-1](/img/structure/B2722072.png)
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . Compounds bearing them as a structural motif are fairly common in pharmacology . Benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Molecular Structure Analysis
Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
Facile Synthesis of Thiazole and Thiadiazole Derivatives :A study by Gomha et al. (2017) explored the synthesis of novel pharmacophores containing the thiazole moiety through facile methods. These compounds demonstrated potent anticancer activities, particularly against Hepatocellular carcinoma cell lines (HepG-2), indicating their potential as therapeutic agents in cancer treatment. The structural and spectral data supported the proposed mechanisms of their formation, highlighting the significance of the thiazole and thiadiazole frameworks in medicinal chemistry (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides :Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides incorporating the thiazole scaffold, demonstrating moderate to excellent anticancer activity across various cancer cell lines. These compounds were compared to etoposide, a reference drug, showing some derivatives with higher anticancer activities, which points to the versatility of the thiazole core in the development of new anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial and Antifungal Activities
Microwave-assisted Synthesis of Hybrid Molecules :Research by Başoğlu et al. (2013) into hybrid molecules containing penicillanic or cephalosporanic acid moieties linked with thiazole nuclei revealed significant antimicrobial, antiurease, and antilipase activities. These findings underline the multifaceted biological activities of thiazole derivatives, offering insights into their potential utility in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Synthesis and Fungicidal Activity of Thiazolyl Carboxamides :A study by Tang Zi-lon (2015) on the synthesis of novel N-(1,3,4-thiadiazolyl) thiazole carboxamides demonstrated moderate fungicidal activity against several fungi. This work emphasizes the potential of thiazole and thiadiazole derivatives as fungicidal agents, adding another dimension to the utility of these compounds in agricultural applications (Tang Zi-lon, 2015).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-26-20-9-5-6-10-21(20)27(32(26,29)30)14-13-24-23(28)17-11-12-19-18(15-17)22(31-25-19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFUQMQSSVLRQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

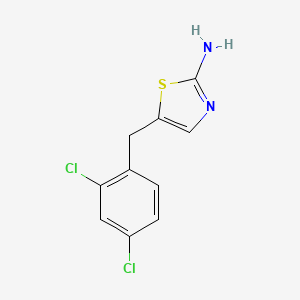



![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)
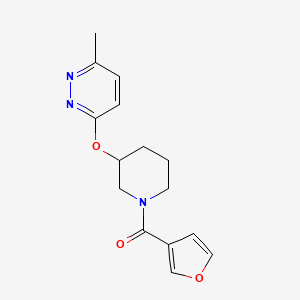
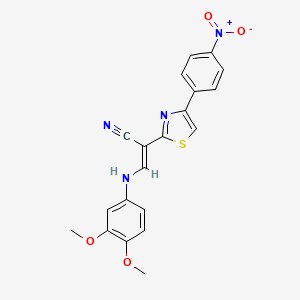
![8-(2-((4-bromophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722004.png)

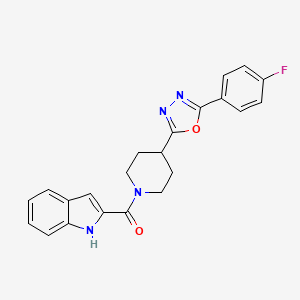
![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-(m-tolyloxy)acetamide](/img/structure/B2722009.png)
